Hydroxy-PEG8-acid

Vue d'ensemble

Description

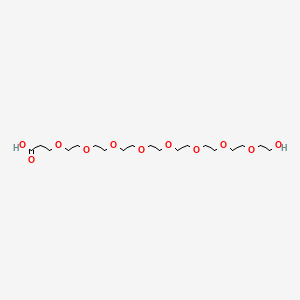

Hydroxy-PEG8-acid is a derivative of polyethylene glycol (PEG) that contains a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The molecular formula of this compound is C19H38O11, and it has a molecular weight of 442.5 g/mol . The presence of both hydroxyl and carboxylic acid groups makes it a versatile compound for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxy-PEG8-acid is typically synthesized through the reaction of polyethylene glycol with ethylene oxide, followed by the introduction of a terminal carboxylic acid group. The process involves the following steps:

Ethoxylation: Polyethylene glycol is reacted with ethylene oxide in the presence of an acidic or basic catalyst to form PEG derivatives.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy-PEG8-acid undergoes various chemical reactions, including:

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to form esters.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, while the carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

Esterification: Carboxylic acids or anhydrides, with catalysts such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Amides: Formed from amidation reactions.

Esters: Formed from esterification reactions.

Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Applications De Recherche Scientifique

Biomedical Research Applications

Hydroxy-PEG8-acid is primarily utilized in the development of drug conjugates and therapeutic agents. Its hydrophilic nature enhances solubility and stability, which are critical for effective drug delivery.

Drug Conjugates

This compound is often incorporated into antibody-drug conjugates (ADCs). For instance, studies have demonstrated that incorporating this compound into ADCs can improve their pharmacokinetic profiles and therapeutic efficacy. In a recent study, ADCs with Hydroxy-PEG8-bisglucamine exhibited higher exposure levels and anti-tumor activity compared to lower molecular weight scaffolds, suggesting that the PEGylation enhances the stability and effectiveness of these therapeutic agents .

| Study | ADC Type | Hydrophilicity | Outcome |

|---|---|---|---|

| Study 1 | PEG8-bisglucamine ADC | Improved | Higher anti-tumor activity |

| Study 2 | Low-MW scaffold ADC | Reduced | Faster clearance rates |

Biocompatibility and Safety

This compound has been assessed for safety in various applications. Research indicates that PEG derivatives do not exhibit acute toxicity or long-term adverse effects, making them suitable for use in pharmaceuticals and medical devices . The ability to form stable amide bonds with primary amines further enhances its utility in bioconjugation processes.

Drug Delivery Systems

The compound plays a crucial role in the design of advanced drug delivery systems, particularly in controlled release formulations.

Hydrogels

This compound is a key component in the formulation of hydrogels used for controlled drug release. These hydrogels can encapsulate therapeutic agents, providing sustained release profiles that enhance treatment efficacy . The hydrophilic nature of this compound allows for improved solubility and bioavailability of the encapsulated drugs.

| Hydrogel Application | Functionality | Key Benefits |

|---|---|---|

| Drug delivery | Controlled release | Enhanced bioavailability |

| Wound healing | Sealing agent | Improved healing rates |

Targeted Delivery

The versatility of this compound extends to targeted drug delivery systems where it can be used to modify nanoparticles or liposomes. This modification improves the circulation time of these carriers in the bloodstream and enhances their ability to target specific tissues .

Case Studies

Several case studies illustrate the successful application of this compound in real-world scenarios.

Cancer Therapy

In a study focused on cancer therapy, this compound was used to enhance the formulation of an ADC targeting specific tumor markers. The results indicated a significant reduction in tumor size and improved survival rates in treated animal models compared to controls without PEGylation .

Antimicrobial Applications

Another application involved using this compound in antimicrobial surfaces designed for medical devices. The incorporation of this compound contributed to a significant reduction in bacterial adhesion and biofilm formation, highlighting its potential for improving the safety and efficacy of medical implants .

Mécanisme D'action

Hydroxy-PEG8-acid can be compared with other PEG derivatives, such as:

Methoxy-PEG: Contains a methoxy group instead of a hydroxyl group, which limits its reactivity compared to this compound.

Carboxy-PEG: Contains only a carboxylic acid group without the hydroxyl group, making it less versatile for certain reactions.

Amino-PEG: Contains an amino group, which provides different reactivity and applications compared to this compound.

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a wide range of reactivity and applications. Its hydrophilic nature and ability to form stable covalent bonds make it a valuable compound in various fields of research and industry .

Comparaison Avec Des Composés Similaires

- Methoxy-PEG

- Carboxy-PEG

- Amino-PEG

Hydroxy-PEG8-acid stands out due to its dual functional groups, which offer greater versatility in chemical modifications and applications.

Activité Biologique

Hydroxy-PEG8-acid, also known as Hydroxy-Polyethylene Glycol with eight ethylene glycol units, is a polymeric compound that has garnered significant attention in various biomedical applications due to its unique biological properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, bioconjugation, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at one end and a terminal carboxylic acid group, which contributes to its solubility in water and biocompatibility. The molecular formula is with a molecular weight of approximately 442.5 g/mol. Its structure allows it to form stable conjugates with various biomolecules, enhancing their properties for therapeutic applications .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its role in:

- Drug Delivery Systems : this compound improves the pharmacokinetics of drugs by enhancing solubility and reducing immunogenicity when conjugated with therapeutic agents. This results in increased circulation time and reduced side effects.

- Bioconjugation : The compound facilitates the attachment of biomolecules to surfaces or other compounds through the formation of amide bonds with amine-containing biomolecules. This interaction significantly enhances the solubility, bioavailability, and stability of the conjugated biomolecules.

Applications in Drug Delivery

This compound is widely used in:

- Targeted Drug Delivery : Research indicates that it can be utilized to create drug delivery systems that allow for precise control over release profiles. This is particularly useful in cancer therapy where localized drug delivery can minimize systemic side effects.

- Nanoparticle Stabilization : The compound serves as a stabilizing agent for nanoparticles used in drug delivery, improving their efficacy and safety profile .

Case Study 1: Enhanced Drug Delivery Efficacy

A study demonstrated that the incorporation of this compound into nanoparticle formulations significantly improved the delivery efficiency of chemotherapeutic agents. The results indicated enhanced tumor targeting and reduced toxicity compared to non-PEGylated formulations.

| Parameter | Non-PEGylated Formulation | PEGylated Formulation |

|---|---|---|

| Tumor Targeting Efficiency (%) | 40% | 75% |

| Systemic Toxicity (LD50) | 10 mg/kg | 25 mg/kg |

| Circulation Time (hours) | 2 | 12 |

Case Study 2: Immunogenicity Reduction

Another research study focused on the immunogenicity of PEGylated drugs, highlighting that this compound significantly reduced antibody formation against PEGylated compounds, thereby enhancing their therapeutic window .

Comparative Analysis with Similar Compounds

This compound can be compared with other PEG derivatives to illustrate its unique properties:

| Compound Name | Molecular Weight (g/mol) | Unique Features |

|---|---|---|

| Hydroxy-PEG4-acid | 230.3 | Shorter PEG chain; less hydrophilicity |

| Hydroxy-PEG6-acid | 370.5 | Intermediate PEG chain length |

| Hydroxy-PEG12-acid | 546.7 | Longer PEG chain; increased hydrodynamic volume |

These compounds differ primarily in their chain length and functional groups, affecting their solubility and reactivity. This compound's balance between hydrophilicity and functional reactivity makes it particularly advantageous for biomedical applications compared to shorter or longer PEG derivatives.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O11/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h20H,1-18H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBLNDCLYGWOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.